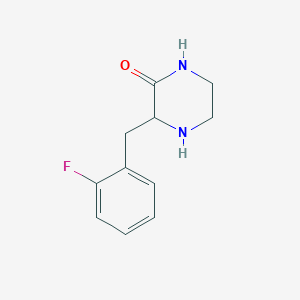
2-(5-Fluoro-2-pyridyl)imidazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Fluoro-2-pyridyl)imidazole-4-carbaldehyde is a fluorinated heterocyclic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound features a fluorine atom on the pyridine ring and an imidazole ring with a formyl group at the fourth position, making it a versatile intermediate in organic synthesis and a candidate for various research applications.
Synthetic Routes and Reaction Conditions:
Boronic Acid Coupling: One common synthetic route involves the Suzuki-Miyaura cross-coupling reaction, where 5-fluoropyridine-2-boronic acid is coupled with imidazole-4-carbaldehyde under palladium catalysis.
Nucleophilic Substitution: Another method includes nucleophilic substitution reactions where 5-fluoro-2-chloropyridine reacts with imidazole-4-carbaldehyde in the presence of a strong base.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.
Types of Reactions:
Oxidation: The formyl group in this compound can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.
Reduction: The imidazole ring can undergo reduction reactions, such as the reduction of the formyl group to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong bases like sodium hydride, and nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: 2-(5-Fluoro-2-pyridyl)imidazole-4-carboxylic acid.
Reduction: 2-(5-Fluoro-2-pyridyl)imidazole-4-hydroxymethyl.
Substitution: Various substituted pyridines and imidazoles depending on the nucleophile used.
Scientific Research Applications
2-(5-Fluoro-2-pyridyl)imidazole-4-carbaldehyde is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Industry: Its unique properties make it suitable for use in materials science, such as in the creation of fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which 2-(5-Fluoro-2-pyridyl)imidazole-4-carbaldehyde exerts its effects depends on its specific application. For instance, in drug discovery, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The fluorine atom enhances the compound's binding affinity and selectivity due to its strong electron-withdrawing effect.
Comparison with Similar Compounds
2-(5-Fluoro-2-pyridyl)pyrimidine: Similar structure but with a pyrimidine ring instead of imidazole.
2-(5-Fluoro-2-pyridyl)thiazole: Contains a thiazole ring instead of imidazole.
2-(5-Fluoro-2-pyridyl)benzamide: Features a benzamide group instead of the formyl group.
Uniqueness: 2-(5-Fluoro-2-pyridyl)imidazole-4-carbaldehyde stands out due to its combination of fluorine and imidazole functionalities, which provide unique chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C9H6FN3O |
|---|---|
Molecular Weight |
191.16 g/mol |
IUPAC Name |
2-(5-fluoropyridin-2-yl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C9H6FN3O/c10-6-1-2-8(11-3-6)9-12-4-7(5-14)13-9/h1-5H,(H,12,13) |
InChI Key |
QPJXIPVGHPPDPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1F)C2=NC=C(N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1'-Methyl-1H,1'H-[2,2'-biimidazole]-4-carbaldehyde](/img/structure/B15333118.png)






![1-(6-Chloro-7,8-dimethylimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B15333158.png)


